5-cyano-6-({2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-N-(2-methoxyphenyl)-2-methyl-4-phenyl-1,4-dihydropyridine-3-carboxamide
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Overview
Description
- This compound belongs to the class of dihydropyridines, which are derivatives of pyridine.
- Its complex structure contains a cyano group, a sulfanyl (thioether) group, and various aromatic moieties.
- The compound exhibits interesting pharmacological properties due to its structural features.
Preparation Methods
- One synthetic route involves the one-pot multi-component condensation of aryl aldehydes (such as 3,4-dimethylphenyl aldehyde), ethyl acetoacetate, malononitrile, and hydrazine hydrate.
- Disulfonic acid imidazolium chloroaluminate ([Dsim]AlCl₄) acts as a new acidic and heterogeneous catalyst for this green and efficient synthesis under solvent-free conditions .
- Industrial production methods may vary, but this approach provides a straightforward route.
Chemical Reactions Analysis
- The compound can undergo various reactions:
Oxidation: It may be oxidized to form an oxo group.
Reduction: Reduction of the cyano group could yield an amino group.
Substitution: The sulfanyl group may participate in substitution reactions.
- Common reagents include oxidizing agents (e.g., KMnO₄), reducing agents (e.g., LiAlH₄), and nucleophiles (e.g., amines).
- Major products depend on reaction conditions and substituents.
Scientific Research Applications
Medicine: Dihydropyridines are known for their calcium channel-blocking properties. This compound may have cardiovascular applications.
Chemistry: It serves as a versatile building block for drug discovery and organic synthesis.
Industry: Its unique structure could find applications in materials science or catalysis.
Mechanism of Action
- The compound likely interacts with cellular targets, possibly calcium channels or enzymes.
- Further research is needed to elucidate its precise mechanism.
Comparison with Similar Compounds
- Similar compounds include other dihydropyridines, such as nifedipine and amlodipine.
- Highlighting its uniqueness:
- The combination of cyano, sulfanyl, and aromatic groups sets it apart.
- Its specific pharmacological profile distinguishes it from related compounds.
Properties
Molecular Formula |
C31H30N4O3S |
---|---|
Molecular Weight |
538.7 g/mol |
IUPAC Name |
5-cyano-6-[2-(3,4-dimethylanilino)-2-oxoethyl]sulfanyl-N-(2-methoxyphenyl)-2-methyl-4-phenyl-1,4-dihydropyridine-3-carboxamide |
InChI |
InChI=1S/C31H30N4O3S/c1-19-14-15-23(16-20(19)2)34-27(36)18-39-31-24(17-32)29(22-10-6-5-7-11-22)28(21(3)33-31)30(37)35-25-12-8-9-13-26(25)38-4/h5-16,29,33H,18H2,1-4H3,(H,34,36)(H,35,37) |
InChI Key |
BSKRFAOAFBOTKT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=C(C(C(=C(N2)C)C(=O)NC3=CC=CC=C3OC)C4=CC=CC=C4)C#N)C |
Origin of Product |
United States |
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